![molecular formula C15H16N2O2 B398776 2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B398776.png)
2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves several steps. One common method includes the reaction of 4-pyridinemethanol with p-tolyloxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
科学研究应用
2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .
相似化合物的比较
2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has similar structural features but differs in its functional groups and overall reactivity.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This derivative has a methyl group attached to the pyridine ring, which can influence its chemical properties and biological activities.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine:
属性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.3g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-12-2-4-14(5-3-12)19-11-15(18)17-10-13-6-8-16-9-7-13/h2-9H,10-11H2,1H3,(H,17,18) |
InChI 键 |
BASAJPDCFPZYQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


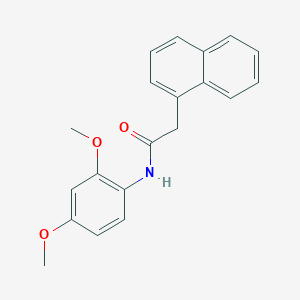
![2-{[(3-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B398695.png)
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)
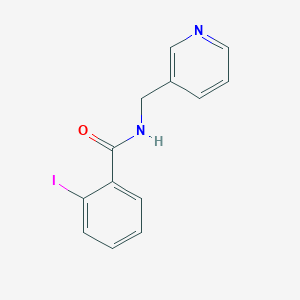
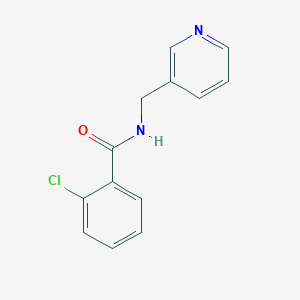
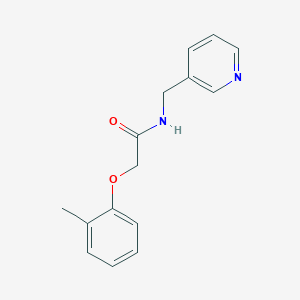
![N'-[2-(4-methoxyphenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B398704.png)

![2-(2-methylphenoxy)-N'-[(2-naphthyloxy)acetyl]acetohydrazide](/img/structure/B398707.png)
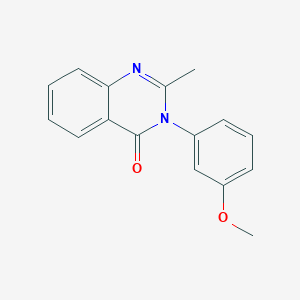
![4-tert-butyl-N'-[(naphthalen-2-yloxy)acetyl]benzohydrazide](/img/structure/B398710.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B398711.png)
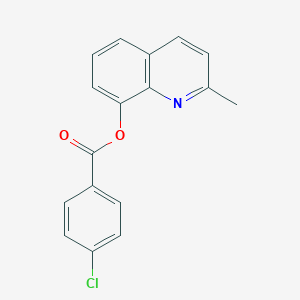
![4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398716.png)
